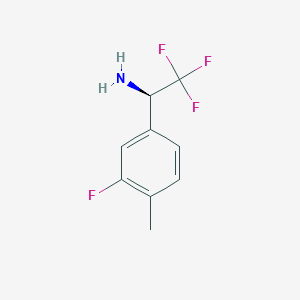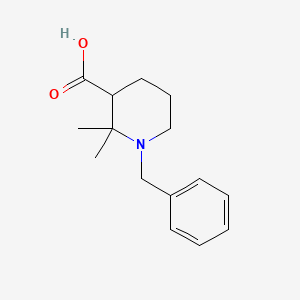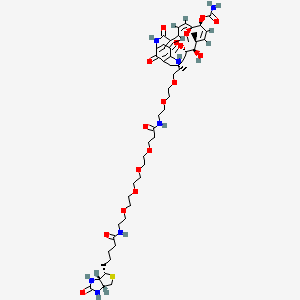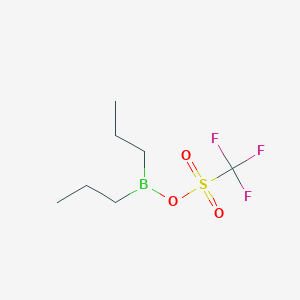
Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane is an organoboron compound known for its utility in organic synthesis. It is often used as a reagent in various chemical reactions due to its unique properties. The compound is characterized by the presence of a boron atom bonded to two propyl groups and a trifluoromethylsulfonyl group, making it a versatile reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl(((trifluoromethyl)sulfonyl)oxy)borane typically involves the reaction of boron-containing precursors with trifluoromethanesulfonic anhydride. One common method includes the reaction of dibutylboron triflate with trifluoromethanesulfonic anhydride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in solution form, typically in dichloromethane or diethyl ether, to facilitate handling and storage .
Analyse Des Réactions Chimiques
Types of Reactions
Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It has applications in the development of boron-containing drugs, which are being explored for their therapeutic potential.
Mécanisme D'action
The mechanism by which dipropyl(((trifluoromethyl)sulfonyl)oxy)borane exerts its effects involves the activation of the boron atom. The trifluoromethylsulfonyl group enhances the electrophilicity of the boron atom, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, including cross-coupling reactions and the formation of boron-nitrogen bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutylboron trifluoromethanesulfonate: Similar in structure but with butyl groups instead of propyl groups.
Triflidic acid: Contains a trifluoromethylsulfonyl group but differs in its overall structure and acidity.
Uniqueness
Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane is unique due to its specific combination of propyl groups and a trifluoromethylsulfonyl group. This combination imparts distinct reactivity and stability, making it a valuable reagent in synthetic chemistry. Its ability to participate in a wide range of reactions and its applications in various fields highlight its versatility and importance.
Propriétés
Formule moléculaire |
C7H14BF3O3S |
|---|---|
Poids moléculaire |
246.06 g/mol |
Nom IUPAC |
dipropylboranyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H14BF3O3S/c1-3-5-8(6-4-2)14-15(12,13)7(9,10)11/h3-6H2,1-2H3 |
Clé InChI |
CLGHKJRDNWVTSN-UHFFFAOYSA-N |
SMILES canonique |
B(CCC)(CCC)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12842248.png)
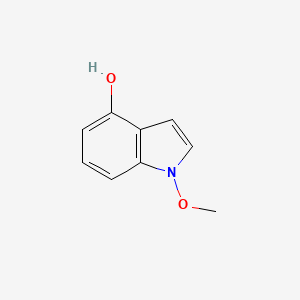
![7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842253.png)

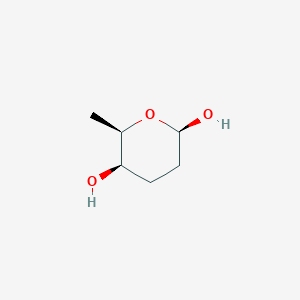
![azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate](/img/structure/B12842263.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12842264.png)
![4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B12842271.png)
![N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12842274.png)
![4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate](/img/structure/B12842280.png)
